molecular formula C7H15NO2 B13413914 Ethyl 2-amino-2-methylbutyrate CAS No. 56247-82-6

Ethyl 2-amino-2-methylbutyrate

Cat. No.: B13413914
CAS No.: 56247-82-6
M. Wt: 145.20 g/mol
InChI Key: YZZNKFDTPRWHHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-2-methylbutyrate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound, specifically, is an ester derivative of 2-amino-2-methylbutyric acid, and it has various applications in scientific research and industry.

Properties

IUPAC Name

ethyl 2-amino-2-methylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-4-7(3,8)6(9)10-5-2/h4-5,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZZNKFDTPRWHHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C(=O)OCC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00338875
Record name Ethyl 2-amino-2-methylbutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00338875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56247-82-6
Record name Ethyl 2-amino-2-methylbutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00338875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-2-methylbutyrate can be synthesized through the esterification of 2-amino-2-methylbutyric acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-methylbutyrate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield 2-amino-2-methylbutyric acid and ethanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as alkyl halides under appropriate conditions.

Major Products

    Hydrolysis: 2-amino-2-methylbutyric acid and ethanol.

    Reduction: 2-amino-2-methylbutanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-amino-2-methylbutyrate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-methylbutyrate involves its interaction with various molecular targets. In biological systems, it may act as a substrate for enzymes involved in amino acid metabolism. The ester bond can be hydrolyzed by esterases, releasing the active amino acid derivative, which can then participate in metabolic pathways.

Comparison with Similar Compounds

Ethyl 2-amino-2-methylbutyrate can be compared with other similar compounds such as:

    Ethyl acetate: Another ester with a simpler structure, commonly used as a solvent.

    Methyl butyrate: An ester with a similar structure but different alkyl group, used in flavoring agents.

    2-amino-2-methylbutyric acid: The parent acid of this compound, used in amino acid research.

This compound is unique due to its combination of an amino group and ester functionality, making it versatile for various chemical reactions and applications.

Biological Activity

Ethyl 2-amino-2-methylbutyrate (EAMB) is an organic compound with significant biological activities, making it a subject of interest in pharmaceutical research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

EAMB is characterized by its molecular formula C7H15NC_7H_{15}N and a molecular weight of approximately 159.23 g/mol. The compound contains an ethyl ester and an amino group attached to a branched-chain aliphatic structure, which contributes to its biological activity. Its chiral center allows for the existence of different stereoisomers, potentially influencing its interactions and efficacy in biological systems.

EAMB has been shown to modulate several biological pathways:

  • Neurotransmitter Modulation : EAMB influences neurotransmitter levels, which may have implications for mood regulation and cognitive functions. Studies suggest it can enhance the levels of certain neurotransmitters, thereby improving synaptic transmission.
  • Anti-inflammatory Properties : Derivatives of EAMB exhibit anti-inflammatory effects, suggesting potential applications in treating inflammatory diseases. The compound has been reported to inhibit pro-inflammatory cytokines, contributing to its therapeutic profile.
  • Metabolic Pathways : Research indicates that EAMB may play a role in metabolic processes, particularly in muscle metabolism. It has been associated with increased muscle mass and strength, particularly in clinical settings involving muscle-wasting disorders .

Case Studies

  • Clinical Trial on Muscle Wasting :
    • A randomized clinical trial investigated the effects of EAMB supplementation on patients with muscle-wasting disorders. The primary outcomes included changes in body composition and muscle strength over 12 weeks.
    • Results showed significant increases in fat-free mass and improvements in muscle strength, indicating EAMB's potential as a therapeutic agent for muscle preservation .
  • Anti-inflammatory Effects :
    • In vitro studies demonstrated that EAMB significantly reduced the expression of inflammatory markers in human peripheral blood mononuclear cells (PBMCs). This suggests its utility in managing autoimmune conditions where inflammation is a critical factor .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Neurotransmitter ModulationEnhanced neurotransmitter levels
Anti-inflammatoryReduced cytokine production
Muscle MetabolismIncreased muscle mass and strength

Synthesis Methods

The synthesis of EAMB can be achieved through various methods, allowing for both laboratory-scale and industrial applications. Common methods include:

  • Esterification Reactions : Utilizing amino acids and alcohols under acidic conditions.
  • Chiral Resolution Techniques : To obtain specific stereoisomers that may exhibit enhanced biological activity.

These synthesis methods not only facilitate the production of EAMB but also allow for the exploration of its derivatives with potentially improved pharmacological properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.